

Mechanism of Action and Quantitative Data Summary

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Compound Focus: LmCPB-IN-1

Cat. No.: S12888321

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LQOF-G6 functions as a **selective inhibitor** of the *Leishmania major* cysteine protease CPB (LmCPB2.8ΔCTE), an enzyme crucial for parasite virulence and survival [1].

The table below summarizes the core quantitative and functional data for LQOF-G6:

Parameter	Value / Finding	Context / Significance
Target Enzyme	LmCPB2.8ΔCTE (CPB)	A cathepsin L-like cysteine protease essential for parasite virulence [1].
Inhibition (IC ₅₀)	6.0 μM	The concentration required for 50% enzyme inhibition [1].
% Inhibition	~73%	Percentage of enzyme activity inhibited by the compound [1].
Selectivity	No activity against mammalian cathepsin L or B.	High selectivity reduces potential for off-target effects and toxicity [1].
Toxicity (in vivo)	Non-toxic to organs and cell lines; no hepatotoxicity or nephrotoxicity observed.	Analysis of clinical plasma markers in treated mice showed a high safety profile [1].

Parameter	Value / Finding	Context / Significance
Key Structural Motif	Intramolecular H-bond stabilizing the Z conformation.	This specific 3D structure is critical for strong binding in the enzyme's active site [1].

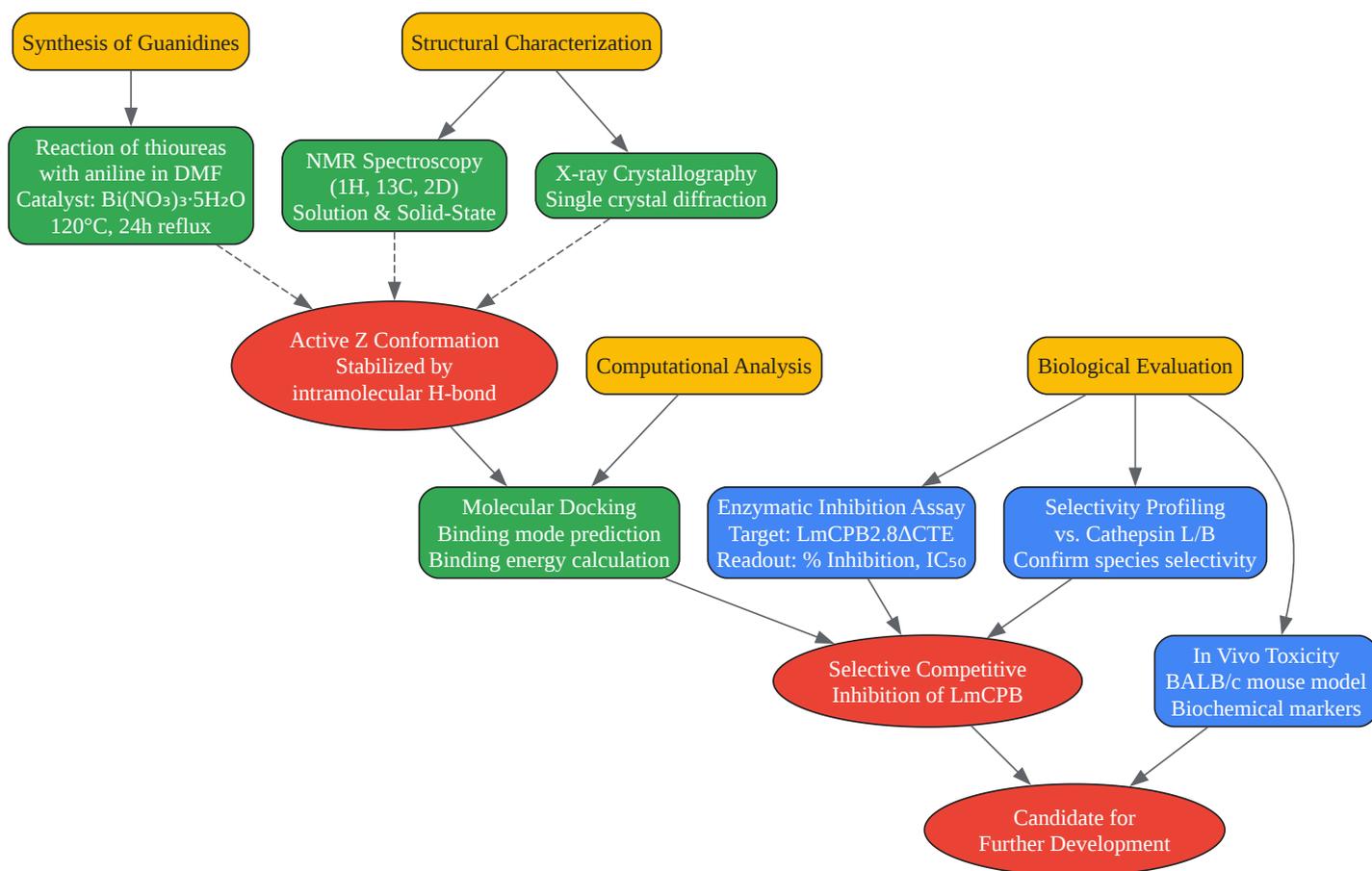
Experimental Protocols for Key Assays

For researchers looking to validate or build upon these findings, here are the methodologies for the core experiments.

- **Enzymatic Inhibition Assay:** The inhibitory activity of the guanidine compound against the recombinant cysteine protease LmCPB2.8 Δ CTE was tested. The percentage of inhibition was calculated, and the half-maximal inhibitory concentration (IC₅₀) was determined to be 6.0 μ M [1].
- **Selectivity Profiling:** The compound's selectivity was confirmed by testing its activity against mammalian homologues cathepsin L and cathepsin B. LQOF-G6 showed no activity against these enzymes, establishing its selective anti-parasitic mechanism [1].
- **In Vivo Toxicity Assessment:** Female BALB/c mice were used for toxicity studies. Biochemical clinical plasma markers were analyzed to assess hepatotoxicity and nephrotoxicity. The compound was found to be non-toxic toward both organs and several cell lines, with no signs of toxicity observed in the treated mice [1].
- **Structural Characterization:**
 - **X-ray Crystallography:** Single-crystal X-ray diffraction analysis was performed to determine the precise three-dimensional structure of the compound [1].
 - **NMR Spectroscopy:** Extensive 1D and 2D NMR experiments (¹H, ¹³C) were conducted in solution (CDCl₃, 253 K) and solid-state to analyze the compound's conformation and hydrogen bonding [1].
- **Molecular Docking:** Docking simulations were performed to predict the binding mode and interaction of the inhibitor within the active site of the LmCPB enzyme. These studies explained the contribution of the compound's conformation to its binding strength and inhibitory activity [1].

Visualizing the Workflow and Mechanism

The following diagram illustrates the integrated experimental and computational workflow used to characterize this class of inhibitors, from synthesis to mechanistic validation.



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Integrated workflow for LmCPB inhibitor characterization.

Interpretation and Research Context

- **LmCPB as a Therapeutic Target:** Cysteine proteases in *Leishmania*, particularly those encoded by the *Lmcpb* gene array, are **cathepsin L-like** and are strongly upregulated in the disease-causing amastigote stage [2]. Inhibiting these enzymes disrupts the parasite's ability to survive within host macrophages and modulate the host's immune response, making them excellent drug targets [3] [2].
- **Validating the Mechanism in Related Systems:** Supporting the described mechanism, a palladacycle complex (DPPE 1.1) with antileishmanial activity has also been shown to inhibit the cathepsin B activity of *L. amazonensis* amastigotes, confirming that targeting parasite cysteine proteases is a viable therapeutic strategy [4].

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References

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